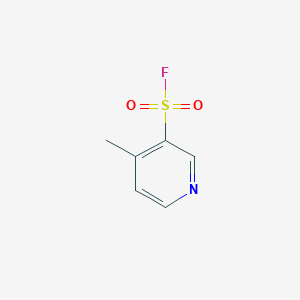

4-Methylpyridine-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137914-42-0 . It has a molecular weight of 175.18 and its IUPAC name is this compound . The compound is stored at a temperature of -10 degrees .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO2S/c1-5-2-3-8-4-6 (5)11 (7,9)10/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of -10 degrees .Applications De Recherche Scientifique

Radiolabeling of Peptides and Proteins

- A study focused on the design, synthesis, and radiosynthesis of a new fluoropyridine-based maleimide reagent for prosthetic labeling of peptides and proteins via selective conjugation with a thiol function. This approach facilitates the efficient incorporation of fluorine-18, a radioactive halogen, for PET imaging, highlighting the application of fluoropyridine compounds in biomedical imaging and diagnostic research (de Bruin et al., 2005).

Synthesis and Functionalization Techniques

- Another research explored efficient methods for the pyridinylmethyl functionalization, leading to the synthesis of cognitive enhancer drug candidates. This demonstrates the compound's potential in the synthesis of pharmaceutical agents, showcasing its role in drug development (Pesti et al., 2000).

- Sulfonyl fluorides are highlighted for their value in sulfur(VI) fluoride exchange-based "click chemistry," indicating their importance in synthetic chemistry for creating functional materials and potentially active pharmaceutical ingredients (Laudadio et al., 2019).

Environmental and Biological Applications

- The use of perfluorooctanesulfonate derivatives, derived from perfluorooctanesulfonyl fluoride (a closely related compound to 4-Methylpyridine-3-sulfonyl fluoride), in surfactants and for their repellent properties, as well as their environmental persistence and potential health effects, are extensively studied. This research reflects the environmental impact and health implications of sulfonyl fluoride derivatives (Butenhoff et al., 2006).

Fluoride Sensing and Capture

- The development of zinc phosphate heterocubanes capable of sensing and capturing fluoride ions showcases the application of fluorine-containing compounds in environmental monitoring and remediation. This research underscores the utility of such compounds in detecting and sequestering fluoride ions from various sources, including water (Kalita & Murugavel, 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Orientations Futures

Sulfonyl fluorides, including 4-Methylpyridine-3-sulfonyl fluoride, have found widespread applications in various fields. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests potential new applications and research directions for this compound.

Mécanisme D'action

Target of Action

4-Methylpyridine-3-sulfonyl fluoride (MPF) is a chemical compound that belongs to the family of pyridine derivatives

Mode of Action

. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Result of Action

For instance, in the case of SM cross-coupling reactions, the result is the formation of a new carbon–carbon bond .

Propriétés

IUPAC Name |

4-methylpyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVMAZXFMUSURP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)

![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)

![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)

![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)